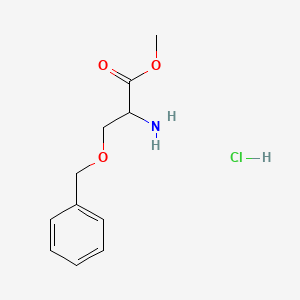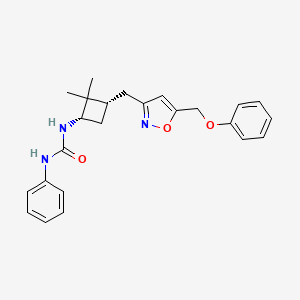
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclobutyl ring, an isoxazole moiety, and a phenylurea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an appropriate diene and dienophile under thermal or photochemical conditions.
Introduction of the Isoxazole Moiety: The isoxazole ring can be introduced via a cyclization reaction involving a nitrile oxide and an alkene.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenol and an appropriate alkylating agent.
Formation of the Phenylurea Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1S,3S)-2,2-Dimethyl-3-((5-(phenoxymethyl)isoxazol-3-yl)methyl)cyclobutyl)-3-phenylurea: shares structural similarities with other cyclobutyl and isoxazole-containing compounds.
Indole-based Compounds: These compounds also exhibit anticancer activity and share some structural features with the target compound.
Propriétés
Formule moléculaire |
C24H27N3O3 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-[(1S,3S)-2,2-dimethyl-3-[[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl]cyclobutyl]-3-phenylurea |
InChI |
InChI=1S/C24H27N3O3/c1-24(2)17(14-22(24)26-23(28)25-18-9-5-3-6-10-18)13-19-15-21(30-27-19)16-29-20-11-7-4-8-12-20/h3-12,15,17,22H,13-14,16H2,1-2H3,(H2,25,26,28)/t17-,22+/m1/s1 |
Clé InChI |
HQLPEAURCSIKGT-VGSWGCGISA-N |
SMILES isomérique |
CC1([C@@H](C[C@@H]1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
SMILES canonique |
CC1(C(CC1NC(=O)NC2=CC=CC=C2)CC3=NOC(=C3)COC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


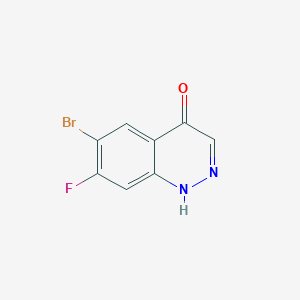
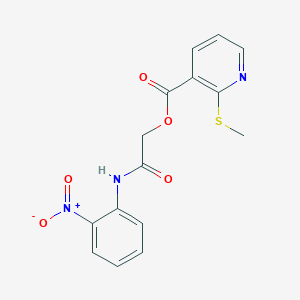

![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
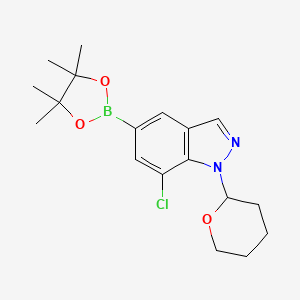
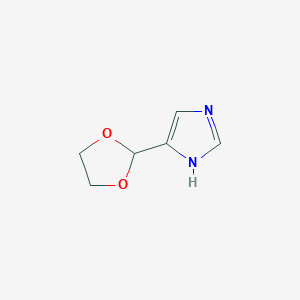
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
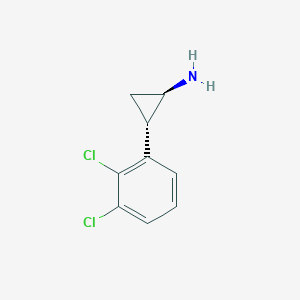

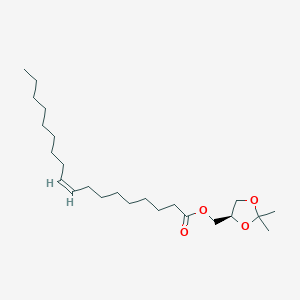
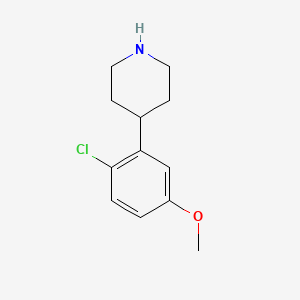
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
